Bufotenine

Vue d'ensemble

Description

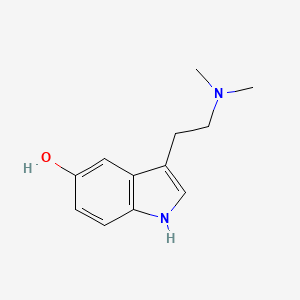

La bufoténine, également connue sous le nom de 5-hydroxy-N,N-diméthyltryptamine, est un dérivé de la tryptamine naturellement présent. On la trouve dans diverses espèces de crapauds, de champignons et de plantes. La bufoténine est structurellement similaire au neurotransmetteur sérotonine et est connue pour ses propriétés hallucinogènes. Elle a été isolée pour la première fois de la peau de crapaud en 1934 et a depuis été étudiée pour ses effets psychoactifs et ses applications médicales potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bufoténine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la méthylation de la sérotonine. Ce processus utilise généralement du formaldéhyde et un agent réducteur tel que le cyanoborohydrure de sodium. Les conditions de réaction comprennent souvent un environnement acide pour faciliter le processus de méthylation .

Méthodes de production industrielle : La production industrielle de bufoténine est moins courante en raison de sa classification comme substance contrôlée dans de nombreux pays. Lorsqu'elle est produite, elle implique des voies de synthèse similaires à celles décrites ci-dessus, avec un contrôle minutieux des conditions de réaction pour garantir la pureté et le rendement .

Analyse Des Réactions Chimiques

pH-Dependent Protonation and Adsorption

Bufotenine exhibits pH-sensitive interactions with silver nanoparticles (Ag NPs), critical for surface-enhanced Raman scattering (SERS) detection :

| pH Range | Protonation State | Interaction Mechanism | Dominant Spectral Bands (cm⁻¹) |

|---|---|---|---|

| 4.0–7.0 | Protonated (BUF⁺) | Electrostatic binding via –N⁺(CH₃)₂ | 1590, 1383, 1130 |

| >7.0 | Deprotonated | Indole-Ag direct interaction | 1120, 1257, 1362 |

Key Findings :

-

At low concentrations (≤10⁻⁶ M), ionic interactions dominate due to the protonated dimethylamino group .

-

Above 10⁻⁶ M, indole ring adsorption becomes significant, altering spectral patterns .

Oxidation and Stability

The indole moiety in this compound is susceptible to oxidation:

-

Autoxidation : Generates quinoid structures under aerobic conditions, detectable via LC-MS/MS .

-

MS/MS Fragmentation : Major fragments at m/z 160.064 (loss of –N(CH₃)₂) .

Interaction with Biological Matrices

This compound’s hydrophilicity (logP = 0.06) limits blood-brain barrier penetration but facilitates organ distribution :

| Organ | Detection (m/z) | Notes |

|---|---|---|

| Brain | 205.135 | Trace levels |

| Heart | 205.135 | Rapid clearance |

| Kidney | 205.135 | Renal excretion |

Theoretical Modeling of Reactivity

Density functional theory (DFT) simulations reveal:

-

Charge Distribution : Protonation at the dimethylamino group increases positive charge density (+0.82 e), enhancing Ag NP binding .

-

Vibrational Modes : Theoretical Raman spectra align with experimental SERS data (Table 1) .

Comparative Reactivity with Analogues

| Compound | logP | Dominant Reactivity |

|---|---|---|

| This compound | 0.06 | Electrostatic binding |

| Psilocin | 3.30 | Indole interactions |

| 5-MeO-DMT | 1.20 | Methylation-driven |

This compound’s low lipophilicity emphasizes its preference for ionic interactions over membrane permeation .

Applications De Recherche Scientifique

Antiviral Properties

Bufotenine has shown promising antiviral effects, particularly against the rabies virus. Several studies have documented its ability to inhibit rabies virus infection in vitro and in vivo, demonstrating a notable increase in survival rates among infected mice.

- Study Findings :

- In a study, this compound increased the survival rate of intracerebrally infected mice from 15% to 40% when administered subcutaneously. The compound did not interfere with the acetylcholine response in skeletal muscle, suggesting a unique mechanism of action that does not block viral entry through nicotinic acetylcholine receptors .

- Mechanism of Action :

| Study | Survival Rate Increase | Administration Method |

|---|---|---|

| 15% to 40% | Subcutaneous | |

| 15% to 40% | Daily administration |

Anti-inflammatory and Analgesic Effects

This compound has been investigated for its anti-inflammatory and analgesic properties, showing potential as a therapeutic agent for managing chronic inflammation and pain.

- Research Overview :

- A study demonstrated that this compound significantly inhibited swelling in a formalin-induced paw edema model and increased pain thresholds in mechanical and thermal tests. The underlying mechanisms were linked to the modulation of inflammatory mediators such as cyclooxygenase and lipoxygenase pathways .

- Key Findings :

Cancer Research

This compound's potential as an anti-cancer agent has also been explored, particularly concerning its effects on tumor cell growth.

- In Vitro Studies :

| Compound | Effect on Tumor Cells | Mechanism |

|---|---|---|

| This compound | Induces apoptosis | Modulation of signaling pathways |

Neurological Research

The hallucinogenic properties of this compound have prompted investigations into its effects on neurological conditions.

Mécanisme D'action

Bufotenine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and the hallucinogenic effects associated with its use. This compound also affects other serotonin receptors, including 5-HT1A and 5-HT1B, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

La bufoténine est chimiquement similaire à d'autres tryptamines telles que :

Psilocybine (4-hydroxy-N,N-diméthyltryptamine) : Présente dans certains champignons, connue pour ses effets psychédéliques.

5-méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Présente dans diverses plantes et crapauds, connue pour ses puissants effets psychoactifs.

N,N-diméthyltryptamine (DMT) : Présente dans de nombreuses plantes et animaux, connue pour ses expériences psychédéliques intenses

Unicité : La bufoténine est unique dans son interaction spécifique avec les récepteurs de la sérotonine et sa présence dans une variété de sources naturelles, notamment les crapauds et les plantes. Son profil pharmacologique distinct et son utilisation historique dans les médecines traditionnelles la distinguent des autres composés similaires .

Activité Biologique

Bufotenine, a tryptamine alkaloid derived from serotonin, is primarily known for its presence in the skin secretions of various toads, particularly those of the Rhinella genus. Its structural similarity to other psychoactive compounds such as LSD and psilocin has prompted extensive research into its biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound (N,N-Dimethylserotonin) is chemically related to serotonin and possesses a structure conducive to interaction with various neurotransmitter receptors. Its molecular formula is C_12H_16N_2O, and it is characterized by a tryptamine backbone.

| Compound | Molecular Formula | Similarity to this compound |

|---|---|---|

| This compound | C₁₂H₁₆N₂O | - |

| Serotonin | C₁₃H₁₈N₂O | Precursor |

| LSD | C₂₄H₂₈N₂O₃ | Psychoactive |

| Psilocin | C₁₂H₁₈N₂O₄P | Psychoactive |

Antiviral Activity

This compound has shown promise in inhibiting rabies virus infection in animal models. In studies involving mice infected with the rabies virus, this compound administration increased the survival rate from 15% to 40% when compared to untreated controls. The mechanism appears to involve competitive inhibition at the cellular receptors responsible for viral entry, specifically through interactions with nicotinic acetylcholine receptors (nAChRs) .

- Study Findings :

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human monocyte cell lines. This effect is mediated through the NF-κB signaling pathway, indicating potential therapeutic applications in inflammatory conditions .

- Key Results :

Behavioral Studies

In chronic treatment studies on mice, this compound was administered over a period of 21 days. The results indicated that while mild behavioral changes were observed at higher doses, there were no significant histological alterations in vital organs such as the heart, lungs, or brain. This suggests a favorable safety profile for this compound when considering its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted this compound's diverse biological activities:

Propriétés

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTONGPRPXSUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048894 | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-93-4 | |

| Record name | Bufotenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufotenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFOTENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5 °C | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.